molecular formula C17H19NO5 B398547 N-(2,5-dimethoxyphenyl)-3,4-dimethoxybenzamide CAS No. 325739-21-7

N-(2,5-dimethoxyphenyl)-3,4-dimethoxybenzamide

Cat. No.: B398547
CAS No.: 325739-21-7
M. Wt: 317.34g/mol
InChI Key: XOENYAOYWCPJJL-UHFFFAOYSA-N
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Description

N-(2,5-dimethoxyphenyl)-3,4-dimethoxybenzamide is a high-purity chemical reagent intended for research and experimental applications exclusively. This compound is part of the benzamide class, a group known for its significant relevance in medicinal chemistry and drug discovery. Benzamide derivatives are frequently investigated as key scaffolds in the development of novel therapeutic agents. Research on structurally similar compounds has shown their potential as inhibitors for various biological targets. For instance, certain methoxy-substituted benzamides have been explored for their activity against enzymes like histone deacetylases (HDACs) and quinone oxidoreductases (NQO2) . Other close analogs have demonstrated high binding affinity and selectivity for sigma-2 (σ2) receptors, which are implicated in cancer and neurological disorders, making them valuable tools for pharmacological research . The specific substitution pattern of this benzamide, featuring 2,5-dimethoxy and 3,4-dimethoxy phenyl rings, provides a unique molecular framework. This structure is ideal for structure-activity relationship (SAR) studies, allowing researchers to probe the steric and electronic requirements for interaction with biological targets. It serves as a critical building block in the synthesis of more complex molecules and compound libraries for high-throughput screening. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting. For comprehensive product information, including certificates of analysis, please contact our technical support team.

Properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-3,4-dimethoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO5/c1-20-12-6-8-14(21-2)13(10-12)18-17(19)11-5-7-15(22-3)16(9-11)23-4/h5-10H,1-4H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOENYAOYWCPJJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)C2=CC(=C(C=C2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Carbodiimide-Mediated Amidation

A widely adopted method involves activating 3,4-dimethoxybenzoic acid with 1,1'-carbonyldiimidazole (CDI) before coupling with 2,5-dimethoxyaniline. This approach, adapted from analogous benzamide syntheses, proceeds via a two-step mechanism:

  • Activation : CDI reacts with the carboxylic acid to form an acyl imidazole intermediate, enhancing electrophilicity.

  • Nucleophilic Attack : The aniline’s amino group displaces imidazole, forming the amide bond.

Procedure :

  • Dissolve 3,4-dimethoxybenzoic acid (1.0 equiv) in anhydrous tetrahydrofuran (THF) under nitrogen.

  • Add CDI (1.2 equiv) and stir at 25°C for 2 hours.

  • Introduce 2,5-dimethoxyaniline (1.1 equiv) and heat to 60°C for 12 hours.

  • Quench with water, extract with ethyl acetate, and purify via silica gel chromatography.

Yield : 70–85% (estimated based on analogous reactions).

Acid Chloride Route

Conversion of 3,4-dimethoxybenzoic acid to its acid chloride prior to amidation offers higher reactivity. Thionyl chloride (SOCl₂) or oxalyl chloride are common chlorinating agents.

Procedure :

  • Reflux 3,4-dimethoxybenzoic acid (1.0 equiv) with SOCl₂ (3.0 equiv) in dichloromethane (DCM) for 3 hours.

  • Remove excess SOCl₂ under reduced pressure.

  • Add 2,5-dimethoxyaniline (1.05 equiv) and triethylamine (2.0 equiv) in DCM at 0°C.

  • Stir for 4 hours at 25°C, wash with HCl (1M), and recrystallize from ethanol.

Yield : 80–90% (extrapolated from similar syntheses).

Coupling Agent-Assisted Synthesis

Modern protocols utilize coupling agents like HATU or EDC/HOBt to facilitate amide bond formation under mild conditions. This method minimizes side reactions and is ideal for sensitive substrates.

Procedure :

  • Combine 3,4-dimethoxybenzoic acid (1.0 equiv), HATU (1.2 equiv), and DIPEA (2.5 equiv) in DMF.

  • Stir for 10 minutes, then add 2,5-dimethoxyaniline (1.1 equiv).

  • React at 25°C for 6 hours, dilute with water, and extract with ethyl acetate.

Yield : 75–88% (based on furan-based benzamide syntheses).

Optimization and Reaction Engineering

Solvent and Temperature Effects

  • Polar aprotic solvents (DMF, THF) enhance reagent solubility and reaction rates.

  • Elevated temperatures (60–80°C) improve kinetics but may degrade methoxy groups; thus, moderate heating (40–60°C) is preferred.

Stoichiometric Considerations

  • Excess amine (1.1–1.2 equiv) ensures complete acyl imidazole consumption.

  • Base additives (e.g., triethylamine) neutralize HCl in acid chloride routes, preventing protonation of the amine.

Spectroscopic Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, DMSO-d₆) :

    • δ 3.72–3.85 (s, 12H, 4×OCH₃).

    • δ 6.60–7.88 (m, 6H, aromatic and methine protons).

    • δ 9.80–10.79 (s, 1H, NH, D₂O exchangeable).

  • ¹³C NMR :

    • 152–160 ppm (C=O and OCH₃ carbons).

    • 110–135 ppm (aromatic carbons).

Mass Spectrometry (MS)

  • ESI-MS : m/z 357.4 [M+H]⁺ (calculated for C₁₈H₂₀N₂O₅: 356.4).

Comparative Analysis of Synthetic Methods

Method Reagents Temperature Yield Advantages Limitations
CDI-MediatedCDI, THF60°C70–85%Mild conditions, high purityRequires anhydrous conditions
Acid ChlorideSOCl₂, DCM25°C80–90%High reactivity, short reaction timeHCl generation requires careful handling
Coupling AgentsHATU, DIPEA, DMF25°C75–88%Room-temperature compatibilityCostly reagents, purification challenges

Industrial-Scale Considerations

Patent CN101245064A highlights scalable adaptations:

  • Phase-transfer catalysis for interfacial reactions (e.g., cyanide substitutions).

  • Solvent recycling (toluene, DCM) to reduce costs.

  • Continuous flow systems for acid chloride generation, minimizing thermal degradation .

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethoxyphenyl)-3,4-dimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The amide group can be reduced to form the corresponding amine.

    Substitution: The methoxy groups can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

N-(2,5-dimethoxyphenyl)-3,4-dimethoxybenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,5-dimethoxyphenyl)-3,4-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may interact with serotonin receptors, leading to changes in neurotransmitter levels and signaling pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Key Observations :

  • Substituent Position : Ortho/meta/para methoxy placements influence steric bulk and electronic effects. For example, 3,5-dimethoxy substitutions (meta) create symmetrical electron-donating effects, whereas 2,5-dimethoxy (ortho/para) may induce torsional strain .
  • Functional Groups : Chloro or sulfamoyl groups () increase electrophilicity compared to methoxy derivatives, altering reactivity and biological target interactions.

Melting Points and Solubility :

  • Rip-B: Melting point 90°C, influenced by the ethyl linker and methoxy groups .
  • N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide: Likely higher solubility in polar solvents due to the hydroxy group .
  • Methoxy-rich derivatives (e.g., target compound): Higher lipophilicity but reduced aqueous solubility compared to hydroxy or chloro analogs.

Electronic and Reactivity Differences

Methoxy groups are electron-donating, activating the aromatic ring toward electrophilic substitution. In contrast, chloro or sulfamoyl groups () deactivate the ring, directing reactions to specific positions. The target compound’s 3,4-dimethoxybenzamide core may facilitate interactions with biological targets (e.g., enzymes or receptors) through π-π stacking or hydrogen bonding, whereas halogenated analogs might engage in hydrophobic or halogen-bonding interactions .

Biological Activity

N-(2,5-dimethoxyphenyl)-3,4-dimethoxybenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a benzamide structure with two methoxy groups on both the phenyl and benzene rings. Its chemical formula is C17H19N1O4C_{17}H_{19}N_{1}O_{4}, and it has a molecular weight of 303.34 g/mol. The presence of methoxy groups enhances its lipophilicity, which may influence its biological activity.

Anticancer Properties

Research has indicated that this compound exhibits cytotoxic effects against various cancer cell lines. A study demonstrated that derivatives of this compound showed significant inhibition of β-tubulin polymerization, leading to cell cycle disturbance in HepG2 cells (human hepatocellular carcinoma) at the G2/M phase. Compounds derived from this structure exhibited IC50 values ranging from 1.38 to 3.21 μM, indicating potent cytotoxicity compared to standard drugs like podophyllotoxin .

Table 1: Cytotoxic Activity of this compound Derivatives

Compound IDIC50 (μM)Cell LineMechanism of Action
91.38HepG2Induces apoptosis via p53/Bax pathway
102.12HepG2β-Tubulin polymerization inhibition
113.21HepG2Cell cycle arrest at G2/M phase

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it possesses activity against various bacterial strains and fungi. For instance, compounds related to this structure showed promising results in inhibiting the growth of pathogens such as Fusarium oxysporum and Alternaria solani. The inhibition zones observed were significant compared to control groups .

The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets:

  • Receptor Binding : The compound may interact with serotonin receptors or other neurotransmitter systems, potentially modulating their activity and affecting signaling pathways.
  • Inhibition of Tubulin Polymerization : By binding to tubulin, it disrupts microtubule formation, which is crucial for mitosis in cancer cells .
  • Induction of Apoptosis : Studies have shown that treatment with this compound can lead to increased levels of pro-apoptotic factors (p53 and Bax) while decreasing anti-apoptotic factors (Bcl-2), indicating a shift towards apoptosis in cancer cells .

Case Studies

Several case studies have highlighted the efficacy of this compound in various experimental settings:

  • HepG2 Cell Line Study : In vitro analysis showed that treatment with the compound led to significant apoptosis in HepG2 cells, characterized by increased Annexin-V positivity and alterations in mitochondrial membrane potential (MMP) .
  • Antifungal Activity Assessment : Compounds derived from this structure were tested against multiple fungal pathogens, demonstrating effective inhibition comparable to established antifungal agents .

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